molecular formula C9H12Cl2N2O2 B13137360 Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride

Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride

Cat. No.: B13137360
M. Wt: 251.11 g/mol
InChI Key: POZFYVMNAKMKSP-UHFFFAOYSA-N
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Description

Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyridine ring substituted with a chloromethyl group at the 5-position and an ethyl carbamate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-(chloromethyl)pyridine, which can be obtained by chloromethylation of pyridine.

    Carbamate Formation: The 5-(chloromethyl)pyridine is then reacted with ethyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Refluxing: The reaction mixture is heated under reflux to ensure complete conversion of starting materials.

    Purification: The product is purified by recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Oxidation: Products include pyridine N-oxides and other oxidized derivatives.

    Reduction: Products include amines and other reduced forms of the original compound.

Scientific Research Applications

Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The chloromethyl group allows for covalent binding to target proteins, leading to inhibition or modification of their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyridin-3-ylcarbamate: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-(Chloromethyl)pyridine: Lacks the carbamate group, making it less versatile in certain chemical reactions.

    N-Methylcarbamates: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

Uniqueness

Ethyl (5-(chloromethyl)pyridin-3-yl)carbamate hydrochloride is unique due to the presence of both the chloromethyl and carbamate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in synthesis, research, and industry.

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

ethyl N-[5-(chloromethyl)pyridin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-2-14-9(13)12-8-3-7(4-10)5-11-6-8;/h3,5-6H,2,4H2,1H3,(H,12,13);1H

InChI Key

POZFYVMNAKMKSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CN=CC(=C1)CCl.Cl

Origin of Product

United States

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